(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Overview
Description
(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is an organic compound characterized by a thiazolidine ring with a nitrile group
Mechanism of Action
Target of Action
This compound belongs to the class of nitriles, which are known to interact with a variety of biological targets
Mode of Action
Nitriles in general are known to undergo various reactions such as hydrolysis and reduction . The compound may interact with its targets through similar mechanisms, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, including the formation of amines and carboxylic acids . These reactions can potentially affect multiple biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Nitriles are generally known to be readily absorbed and distributed in the body . They can be metabolized through various pathways, including hydrolysis and reduction . The bioavailability of nitriles can be influenced by factors such as the route of administration and the presence of food .
Result of Action
Nitriles can potentially cause various effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . For example, acetonitrile, a simple nitrile, is known to be highly flammable and can react with strong oxidants, causing a fire and explosion hazard . It also emits toxic fumes when heated to decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the reaction of appropriate thiazolidine derivatives with nitrile-containing reagents.
Industrial Production Methods
general principles of organic synthesis, such as the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques, are likely employed to ensure the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its thiazolidine ring is a common motif in bioactive molecules, making it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with different reactivity and applications.
Thiazolidine-2,4-dione: Shares the thiazolidine ring but lacks the nitrile group.
3-Methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Uniqueness
(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is unique due to the combination of its thiazolidine ring and nitrile group. This dual functionality provides a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJPESPKLCZSN-KXFIGUGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C\C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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